molecular formula C11H14Br2ClNO B1397500 3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219972-18-5

3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397500
CAS RN: 1219972-18-5
M. Wt: 371.49 g/mol
InChI Key: NPXLGAYZUNWDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride” is a synthetic compound with the CAS number 1219972-18-5 . It has important applications in diverse fields like medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Pyrrolidine Synthesis

Pyrrolidines, such as 3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride, are significant in various scientific applications. They are key heterocyclic organic compounds with biological effects, used in medicine, and also have applications in industries like dye and agrochemical production. Research has explored the synthesis of pyrrolidines through reactions like [3+2] cycloaddition, offering insights into their polar nature and potential for producing single reaction products under mild conditions (Żmigrodzka et al., 2022).

Application in Agrochemicals and Medicinal Compounds

The utility of pyrrolidine derivatives in the preparation of agrochemicals and medicinal compounds is noteworthy. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones shows potential in this area, demonstrating the versatility of pyrrolidine derivatives in the creation of useful adducts (Ghelfi et al., 2003).

Anti-Cancer Properties

Pyrrolidine derivatives have been studied for their potential in inhibiting the growth of tumor cells. A study highlighted the synthesis of substituted pyrrolidine-3,4-diol derivatives and their selective inhibition of alpha-mannosidase activity in tumor cells, indicating the potential of functionalized pyrrolidines in cancer treatment (Fiaux et al., 2005).

Chemical Structure Analysis

NMR spectroscopic studies on pyrrolidine derivatives contribute significantly to understanding their chemical structure. Research has been conducted on analyzing the carbon and proton NMR spectra of various pyrrolidine derivatives, aiding in the formulation and identification of these compounds (Vögeli & Philipsborn, 1973).

Synthesis of Fungal Metabolites

Pyrrolidines are also involved in the synthesis of novel fungal metabolites with biological activities, such as anti-juvenile-hormone and insecticidal properties. These compounds, isolated from fungi like Penicillium brevicompactum, illustrate the biological significance of pyrrolidine derivatives in natural product synthesis and biotechnology (Cantín et al., 1999).

Catalysis in Organic Synthesis

Pyrrolidine derivatives play a crucial role in catalysis, especially in organic synthesis processes. For instance, their use in the synthesis of 3-acyltetramic acids and their role in catalytic reactions involving different compounds demonstrate their versatility and importance in the field of organic chemistry (Jones et al., 1990).

properties

IUPAC Name

3-[(2,4-dibromophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXLGAYZUNWDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.